molecular formula C9H18N2O2 B1477210 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2098091-30-4

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol

Cat. No.: B1477210
CAS No.: 2098091-30-4
M. Wt: 186.25 g/mol
InChI Key: OKIWTJCODGXIGU-UHFFFAOYSA-N
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Description

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has garnered significant scientific interest due to its unique structural and biochemical properties. This compound is characterized by a spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents that are removed by evaporation on a rotary evaporator, followed by drying the residue at reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would require optimization of reaction conditions and scaling up of the synthetic routes used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol is unique due to its specific spirocyclic structure and its potent inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis. This makes it a valuable compound for the development of new antituberculosis drugs, distinguishing it from other similar spirocyclic compounds .

Properties

IUPAC Name

9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIWTJCODGXIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)N)CC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 2
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 3
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 4
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 5
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Reactant of Route 6
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol

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